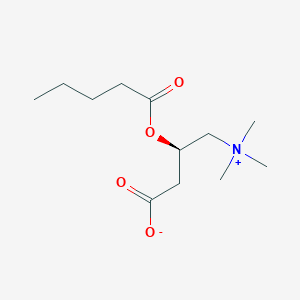

Valerylcarnitine

Übersicht

Beschreibung

Valerylcarnitine, also known as pentanoylcarnitine or C5-carnitine, is an acylcarnitine, specifically a valeric acid ester of carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is an endogenous metabolite found in various biological fluids, including cerebrospinal fluid and urine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Valerylcarnitine can be synthesized through the esterification of valeric acid with L-carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of valeric acid with L-carnitine in the presence of a suitable catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Biochemical Reactions in Fatty Acid Metabolism

Valerylcarnitine facilitates the transport of valeric acid (C5:0) into mitochondria via the carnitine shuttle. The process involves two enzymatic reactions:

-

Formation via Carnitine Palmitoyltransferase I (CPT-I):

Valeryl-CoA + L-carnitine → this compound + CoA-SH

This reaction occurs on the outer mitochondrial membrane . -

Regeneration of Valeryl-CoA via Carnitine Palmitoyltransferase II (CPT-II):

this compound + CoA-SH → Valeryl-CoA + L-carnitine

This intramitochondrial reaction enables β-oxidation of valeric acid .

Analytical Derivatization Reactions

This compound undergoes derivatization to enhance detectability in LC-MS assays. A study using 3-nitrophenylhydrazine (3NPH) reported:

| Parameter | Value |

|---|---|

| Derivatization efficiency | >99.9% completion |

| Peak area enhancement | 1.8-fold vs. non-derivatized |

| Key functional group modified | Carboxylate (-COO⁻ → -CONPH) |

This reaction improves ionization efficiency and enables precise quantification in biological samples .

Mass Spectrometric Fragmentation

This compound exhibits characteristic fragmentation in positive-ion ESI-MS/MS:

| Fragmentation Pathway | Resulting Ions (m/z) | Relative Abundance |

|---|---|---|

| Loss of butyl group | 85.1 | 100% (base peak) |

| Trimethylamine elimination | 59.1 | 32% |

| Acyl chain cleavage (C5:0) | 102.1 | 18% |

These patterns enable unambiguous identification in complex matrices .

Chromatographic Behavior

This compound shows predictable retention on C18 columns, influenced by structural features:

The elution order follows: branched-chain < iso-chain < straight-chain acylcarnitines .

Stability Considerations

Critical degradation pathways include:

-

Hydrolysis: Spontaneous ester cleavage at pH >8.0 (t₁/₂ = 4.2 hr at pH 9)

-

Oxidation: Susceptibility increases with storage temperature >-80°C

-

Photoisomerization: Δ³-cis/trans isomerism observed under UV exposure

Stabilization requires acidic conditions (pH 4.0-6.0) and antioxidant additives .

Wissenschaftliche Forschungsanwendungen

Valerylcarnitine, also known as pentanoylcarnitine or C5-carnitine, is a member of the class of organic compounds known as fatty acid esters . The study of acylcarnitines, including this compound, is an active area of research .

Pharmaceutical Industry Applications

This compound is significant in the pharmaceutical industry as a biomarker . Research indicates that levels of this compound in blood or plasma are altered in various conditions .

This compound as a biomarker

- Elevated Levels:

- Decreased Levels:

This compound is found in cerebrospinal fluid (CSF) and urine . Carnitine acetyltransferase (CrAT, EC:2.3.1.7) is responsible for the synthesis of all short-chain and short branched-chain acylcarnitines .

Impact on ICU Patients

Elevations in acetylcarnitine and this compound may indicate altered energy metabolism . A study involving 52 patients from the RACE trial, who were randomized to the placebo arm and had a baseline blood sample taken within 36 hours of the onset of mechanical ventilation, showed that baseline concentrations of this compound were associated with the incidence of successful extubation and freedom from vasopressors .

- Of the 47 patients with available acylcarnitines data, 21 patients (44.7%) were successfully extubated and free of vasopressors over 28 days, 6 (12.8%) required persistent mechanical ventilation and/or vasopressors, and 20 (42.6%) died prior to 28 days .

- The study detected a significant difference in the incidence of successful extubation and freedom from vasopressors based on the baseline concentration of six metabolites, including acetylcarnitine and this compound .

- Elevations in the baseline metabolite concentration were associated with a reduction in the incidence of the event, in this case no longer requiring ICU-level of care .

Isovaleric Acidemia Newborn Screening

This compound is also used in newborn screening for isovaleric aciduria to differentiate between 2‐methylbutyryl‐, isovaleryl‐, and this compound .

Other Potential Applications

Acylcarnitines, including this compound, are associated with the risk of diseases such as cancer and type 2 diabetes . Higher plasma concentrations of medium- and long-chain acylcarnitines were associated with a higher risk of lower-extremity functional impairment .

Factors Influencing Acylcarnitine Concentrations

Multiple factors can affect acylcarnitine concentrations in the blood :

- Age, sex, and fasting status have the largest effect on acylcarnitine variability .

- Acylcarnitines of medium or long-chain fatty acid moiety are associated with corresponding fatty acids in plasma or with intake of specific foods such as dairy foods containing the same fatty acid .

- Acylcarnitines of short-chain fatty acid moiety, like this compound, are associated with concentrations of branched-chain amino acids .

Wirkmechanismus

Valerylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, forming a complex with fatty acids and transporting them across the mitochondrial membrane. The molecular targets include carnitine acyltransferases, which catalyze the transfer of acyl groups from coenzyme A to carnitine .

Vergleich Mit ähnlichen Verbindungen

Valerylcarnitin ist anderen Acylcarnitinen ähnlich, wie zum Beispiel:

Acetylcarnitin: Beteiligt am Transport von Acetylgruppen.

Propionylcarnitin: Transportiert Propionylgruppen.

Butyrylcarnitin: Transportiert Butyrylgruppen.

Isovalerylcarnitin: Transportiert Isovalerylgruppen.

Einzigartigkeit: Valerylcarnitin ist einzigartig aufgrund seiner spezifischen Rolle beim Transport von Valeriansäure, die im Vergleich zu anderen Acylcarnitinen unterschiedliche metabolische und physiologische Funktionen hat .

Eigenschaften

CAS-Nummer |

40225-14-7 |

|---|---|

Molekularformel |

C12H24NO4+ |

Molekulargewicht |

246.32 g/mol |

IUPAC-Name |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1 |

InChI-Schlüssel |

VSNFQQXVMPSASB-SNVBAGLBSA-O |

SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomerische SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

Kanonische SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.